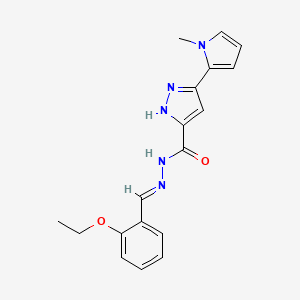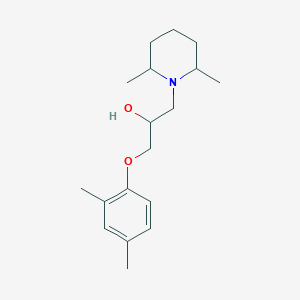![molecular formula C11H6Cl2N2O3 B11663718 5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)
5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona es un compuesto químico conocido por su estructura única y posibles aplicaciones en diversos campos. Este compuesto presenta un anillo de diazinano sustituido con un grupo diclorofenil, lo que lo convierte en un tema interesante para la investigación en química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona típicamente implica la reacción de 2,6-diclorobenzaldehído con ácido barbitúrico bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como el etanol, y un catalizador, como la piperidina, para facilitar la reacción de condensación .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están disponibles fácilmente, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para lograr mayores rendimientos y pureza. La producción industrial también puede incluir reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la reducción del grupo carbonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de diazinano sustituidos.
Aplicaciones Científicas De Investigación
5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se explora para su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la interferencia con los procesos de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
- N′-[(2,6-Diclorofenil)metilideno]-2-{[3-(trifluorometil)fenil]amino}benzohidrazida
- (5E)-5-[(2,6-diclorofenil)metilideno]-1-(4-fluorofenil)-2-sulfanylidene-1,3-diazinano-4,6-diona
Singularidad
5-[(2,6-Diclorofenil)metilideno]-1,3-diazinano-2,4,6-triona es único debido a su patrón de sustitución específico y la presencia del anillo de diazinano.
Propiedades
Fórmula molecular |
C11H6Cl2N2O3 |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
5-[(2,6-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-7-2-1-3-8(13)5(7)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
Clave InChI |
SQYOZZVSVQWNJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)


![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)
![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
